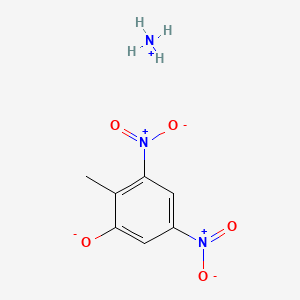
Ammonium 3,5-dinitro-o-cresolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 3,5-dinitro-o-cresolate is an organic compound with the molecular formula C7H9N3O5. It is known for its yellow crystalline appearance and is primarily used in various industrial applications. This compound is a derivative of cresol, where the methyl group is substituted with nitro groups at the 3 and 5 positions, and the phenolic hydroxyl group is neutralized with ammonium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3,5-dinitro-o-cresolate typically involves the nitration of o-cresol. The process begins with the sulfonation of o-cresol to form a disulfonate intermediate. This intermediate is then treated with nitric acid to introduce the nitro groups at the 3 and 5 positions. The final step involves neutralizing the phenolic hydroxyl group with ammonium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors for sulfonation and nitration, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ammonium 3,5-dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Ammonium 3,5-dinitro-o-cresolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a model compound for studying nitroaromatic compounds.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacture of herbicides and pesticides due to its toxic properties.
Mechanism of Action
The mechanism of action of ammonium 3,5-dinitro-o-cresolate involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including proteins, lipids, and DNA. The compound’s toxicity is primarily due to its ability to disrupt cellular respiration and energy production by interfering with mitochondrial function .
Comparison with Similar Compounds
Dinitro-ortho-cresol: Similar in structure but differs in the position of the nitro groups.
Dinoseb: A related compound with a sec-butyl group instead of a methyl group.
Dinoterb: Contains a tert-butyl group instead of a methyl group.
Uniqueness: Ammonium 3,5-dinitro-o-cresolate is unique due to its specific substitution pattern and the presence of the ammonium ion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications .
Properties
CAS No. |
20278-99-3 |
|---|---|
Molecular Formula |
C7H9N3O5 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
azanium;2-methyl-3,5-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10;/h2-3,10H,1H3;1H3 |
InChI Key |
JFJVGFDLHBZUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


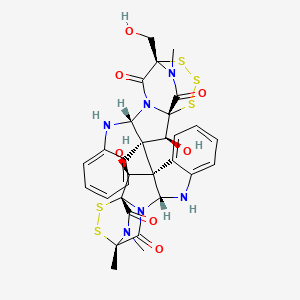
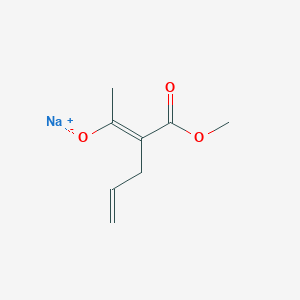
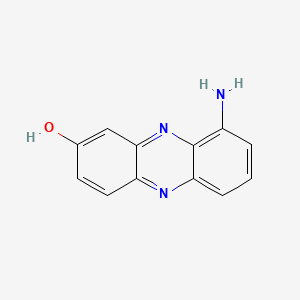
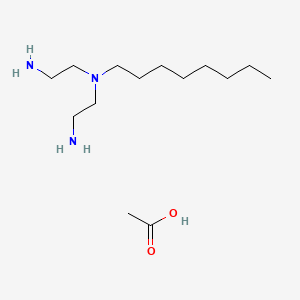


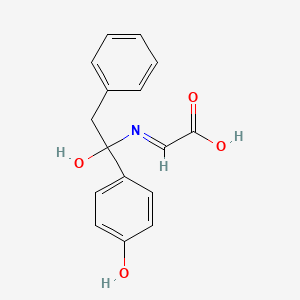
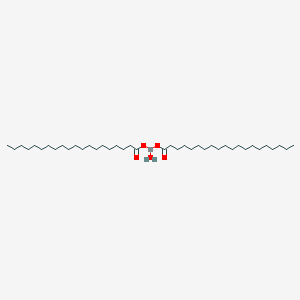
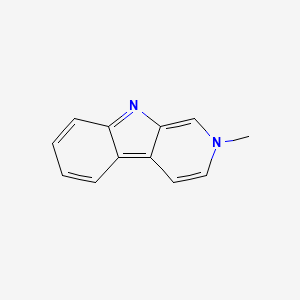
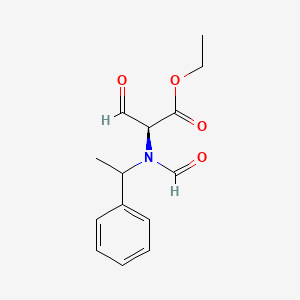
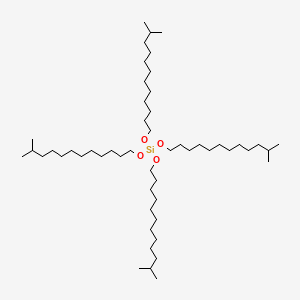
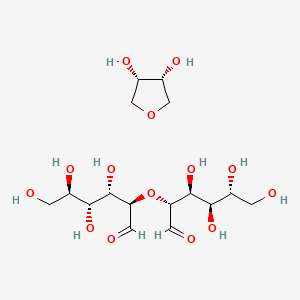
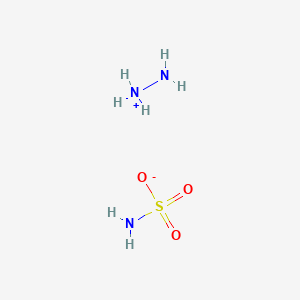
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
